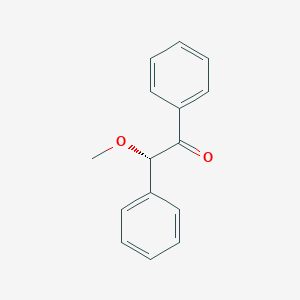
Ethanone, 2-methoxy-1,2-diphenyl-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-methoxy-1,2-diphenyl-, (2S)-, also known as benzoin methyl ether, is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is a derivative of benzoin and is characterized by the presence of a methoxy group and two phenyl groups attached to the ethanone backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanone, 2-methoxy-1,2-diphenyl-, (2S)-, typically involves the methylation of benzoin. One common method is the reaction of benzoin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity ethanone, 2-methoxy-1,2-diphenyl-, (2S)- .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2-methoxy-1,2-diphenyl-, (2S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Catalysts like aluminum chloride (AlCl3) and iron(III) bromide (FeBr3) are used in electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Applications De Recherche Scientifique
Ethanone, 2-methoxy-1,2-diphenyl-, (2S)-, has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethanone, 2-methoxy-1,2-diphenyl-, (2S)-, involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s interactions with enzymes and receptors in biological systems are also subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 2-ethoxy-1,2-diphenyl-: This compound has an ethoxy group instead of a methoxy group.
Ethanone, 2,2-dimethoxy-1,2-diphenyl-: This compound has two methoxy groups attached to the ethanone backbone.
2-(Ethylamino)-1,2-diphenylethanone: This compound contains an ethylamino group instead of a methoxy group
Uniqueness
Ethanone, 2-methoxy-1,2-diphenyl-, (2S)-, is unique due to its specific structural configuration and the presence of the methoxy group, which imparts distinct chemical and physical properties.
Propriétés
| 82572-27-8 | |
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(2S)-2-methoxy-1,2-diphenylethanone |
InChI |
InChI=1S/C15H14O2/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,15H,1H3/t15-/m0/s1 |
Clé InChI |
BQZJOQXSCSZQPS-HNNXBMFYSA-N |
SMILES isomérique |
CO[C@@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
SMILES canonique |
COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


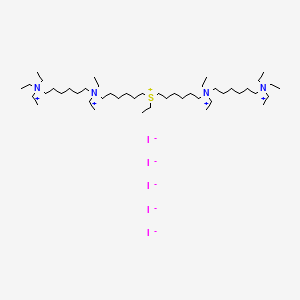
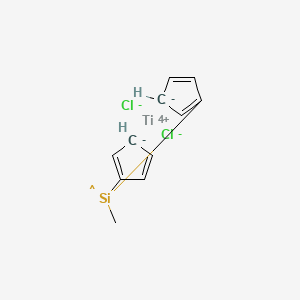
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/no-structure.png)
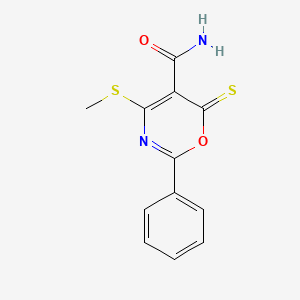
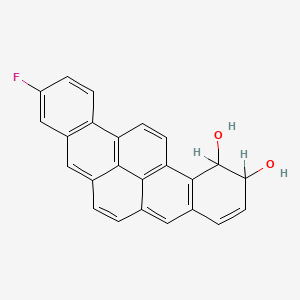
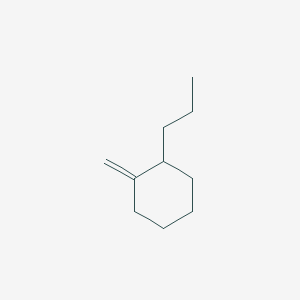
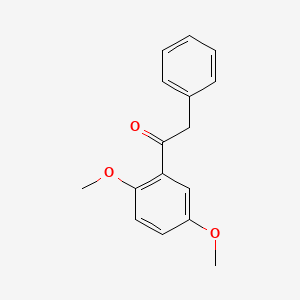
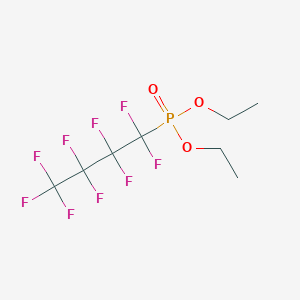
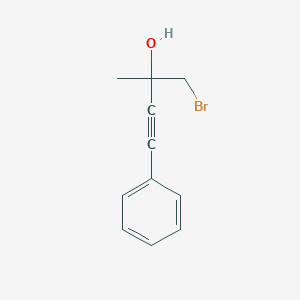
![5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14431138.png)
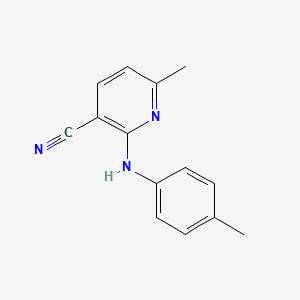
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)
